6-Bromo-3,4-dichloro-1,8-naphthyridine
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Overview
Description
6-Bromo-3,4-dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dichloro-1,8-naphthyridine typically involves the bromination and chlorination of 1,8-naphthyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the naphthyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3,4-dichloro-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-3,4-dichloro-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dichloro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the disruption of cellular pathways involved in cell proliferation .
Comparison with Similar Compounds
- 6-Bromo-2-chloro-1,8-naphthyridine
- 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydro-1,8-naphthyridine
- 1,6-Naphthyridine derivatives
Uniqueness: 6-Bromo-3,4-dichloro-1,8-naphthyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Biological Activity
6-Bromo-3,4-dichloro-1,8-naphthyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, featuring a bromine atom at the 6-position and two chlorine atoms at the 3- and 4-positions, contributes to its unique biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C9H5BrCl2N. The presence of halogen substituents enhances its reactivity and potential interactions with biological targets. The compound belongs to the naphthyridine family, which is known for various pharmacological effects.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi. For instance:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate sensitivity |
Candida albicans | Effective antifungal activity |
Such findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.
2. Anticancer Activity
The anticancer potential of naphthyridine derivatives has been well-documented. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
H1299 (lung cancer) | 10.47 | Induces apoptosis via DNA intercalation |
A549 (lung cancer) | 15.03 | Upregulates p21 expression |
HeLa (cervical cancer) | 12.86 | p53-independent apoptosis induction |
These results highlight the compound's potential as an anticancer agent through mechanisms involving apoptosis and cell cycle regulation .
3. Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, this compound may exhibit other therapeutic effects:
- Anti-inflammatory : Potential inhibition of inflammatory pathways.
- Neurological : Possible applications in treating neurological disorders due to its interaction with neurotransmitter systems .
- Antiviral : Preliminary data suggest activity against certain viral pathogens.
Case Studies
Several studies have investigated the biological activity of naphthyridine derivatives, including this compound:
- Study on Antimicrobial Properties : A study evaluated the efficacy of naphthyridine derivatives against resistant bacterial strains. Results indicated that compounds with similar structures displayed promising antibacterial activity with minimal toxicity .
- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. The study found that specific substitutions on the naphthyridine scaffold significantly enhanced anticancer activity .
Properties
Molecular Formula |
C8H3BrCl2N2 |
---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
6-bromo-3,4-dichloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-5-7(11)6(10)3-13-8(5)12-2-4/h1-3H |
InChI Key |
SRRUJTVGJPZGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=C(C(=C21)Cl)Cl)Br |
Origin of Product |
United States |
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